molecular formula C8H10FN3O B14160447 2-(3-Fluoroanilino)acetohydrazide CAS No. 2442-04-8

2-(3-Fluoroanilino)acetohydrazide

Cat. No.: B14160447
CAS No.: 2442-04-8
M. Wt: 183.18 g/mol
InChI Key: OMBNBTOAVFOGHR-UHFFFAOYSA-N
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Description

2-(3-Fluoroanilino)acetohydrazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a fluoroaniline group attached to an acetohydrazide moiety. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroanilino)acetohydrazide typically involves the reaction of 3-fluoroaniline with acetohydrazide. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol. The reaction is usually facilitated by heating and may require the presence of catalysts to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroanilino)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroaniline derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2-(3-Fluoroanilino)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoroanilino)acetohydrazide is unique due to the presence of the fluoroaniline group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where fluorine’s unique characteristics, such as increased metabolic stability and lipophilicity, are desired .

Properties

CAS No.

2442-04-8

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

IUPAC Name

2-(3-fluoroanilino)acetohydrazide

InChI

InChI=1S/C8H10FN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)

InChI Key

OMBNBTOAVFOGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)NN

Origin of Product

United States

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